(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound characterized by its unique structure, which includes a thiazepane ring, a phenyl group, and a thiophenylcyclopentyl group
Scientific Research Applications
(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable thiazepane precursor and introduce the phenyl and thiophenyl groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring the efficient and cost-effective production of high-purity material. This might include the use of advanced chemical reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(7-Phenyl-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: can be compared with other similar compounds, such as (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone and 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
List of Similar Compounds
(7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS2/c23-20(21(11-4-5-12-21)19-9-6-15-25-19)22-13-10-18(24-16-14-22)17-7-2-1-3-8-17/h1-3,6-9,15,18H,4-5,10-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMLZQBXURKTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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